
(Z)-2-hydroxy-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzimidazole derivative . Benzimidazole derivatives are significant lead drug candidates based on their various structure–activity relationships (SAR), and their use in pharmaceutics is constantly developing .
Synthesis Analysis
Benzimidazole is synthesized by a condensation reaction between benzene and imidazole . A series of benzimidazole derivatives was developed and its chemical scaffolds were authenticated by NMR, IR, elemental analyses and physicochemical properties .Molecular Structure Analysis
The structure of benzimidazole consists of two nitrogen atoms embedded in a five-membered imide ring which is fused with a benzene ring . The vibrational and electronic properties of similar compounds have been studied using techniques like FTIR, FT Raman, and UV-Visible spectroscopy .Chemical Reactions Analysis
Benzimidazole derivatives have been evaluated for their antimicrobial activity using the tube dilution method and were found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like Density functional theory (DFT) using the basis set 6-31g (d,p). The harmonic vibrational frequencies were calculated and scaled values have been compared with experimental FT-IR and FT-Raman spectra .Applications De Recherche Scientifique
Antimicrobial and Anticancer Evaluation
- A study synthesized a series of 4-thiazolidinone derivatives, including compounds structurally similar to (Z)-2-hydroxy-N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide, and evaluated them for antimicrobial and anticancer potentials. One derivative showed significant antimicrobial activity, while another exhibited notable anticancer effects. QSAR studies highlighted the importance of topological and electronic parameters in describing antimicrobial activity (Deep et al., 2016).
Synthesis and Antimicrobial Activity
- Another research effort focused on synthesizing derivatives from 2-thioxothiazolidin-4-one and assessing their antimicrobial activity against gram-positive and gram-negative bacteria. The findings revealed good to moderate activity, with some compounds showing notable efficacy compared to standard drugs (Pansare Dattatraya & Shinde Devanand, 2015).
Docking Studies and Anti-microbial Evaluation
- A study synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their anti-microbial activity and docking studies, revealing insights into potential modes of action (Spoorthy et al., 2021).
Structure-Function Relationship in Tumor Cells
- Research on thiazolides, a novel class of anti-infectious agents, explored their structure-function relationship in inducing apoptosis in colorectal tumor cells. This study provides insights into the molecular targets of thiazolides in cancer cells and their potential therapeutic applications (Brockmann et al., 2014).
Synthesis, Characterization, and Anticancer Evaluation
- A series of novel pyrimidine-thiazolidinone derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the potential of these compounds as effective anticancer agents (Verma & Verma, 2022).
Antifungal Agents
- The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives showcased potential as antifungal agents, highlighting the versatility of thiazolidinone compounds in addressing fungal infections (Narayana et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c21-13-4-2-1-3-12(13)15(22)18-19-16(23)14(27-17(19)26)9-10-5-7-11(8-6-10)20(24)25/h1-9,21H,(H,18,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYLPXGSNVAUSZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)
![5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile](/img/structure/B2684269.png)
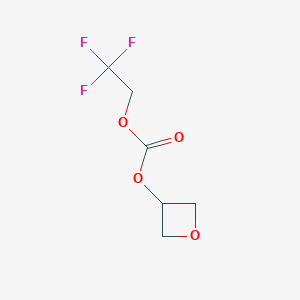
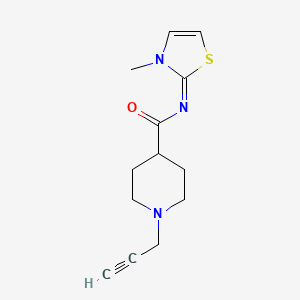
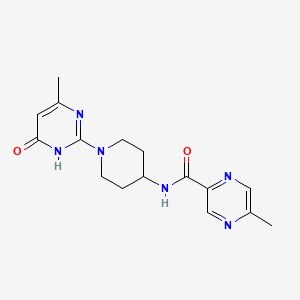
![N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2684279.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2684280.png)
![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)
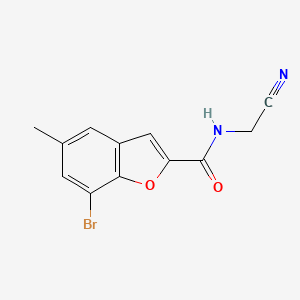


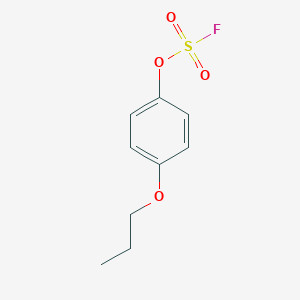
![3-[4-amino-3-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2684287.png)
![N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2684288.png)